6-Bromo-4-chloro-2-propylquinazoline

Cross-coupling Sequential functionalization Synthetic building block

For researchers facing synthetic inflexibility in quinazoline library construction, this 2,4,6-trisubstituted scaffold provides an exact solution. The orthogonal 6-Br and 4-Cl handles enable sequential, chemoselective functionalization-nucleophilic aromatic substitution at C4 while preserving C6 for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings. This capability, which mono-halogenated analogs cannot replicate, supports systematic SAR exploration of the JAK2/STAT3 pathway. The fixed 2-propyl group serves as a lipophilic anchor, steering target engagement away from EGFR and toward JAK2-driven malignancies, with favorable CNS-compatible physicochemical properties (LogP ~4.4, TPSA 26 Ų).

Molecular Formula C11H10BrClN2
Molecular Weight 285.57 g/mol
CAS No. 351426-10-3
Cat. No. B15063977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-2-propylquinazoline
CAS351426-10-3
Molecular FormulaC11H10BrClN2
Molecular Weight285.57 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl
InChIInChI=1S/C11H10BrClN2/c1-2-3-10-14-9-5-4-7(12)6-8(9)11(13)15-10/h4-6H,2-3H2,1H3
InChIKeyUKZVHLYALGNVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-2-propylquinazoline: Product Overview


6-Bromo-4-chloro-2-propylquinazoline (CAS 351426-10-3) is a 2,4,6-trisubstituted quinazoline heterocycle with the molecular formula C11H10BrClN2 and a molecular weight of 285.57 g/mol . The compound features a bromine atom at the 6-position, a chlorine atom at the 4-position, and an n-propyl group at the 2-position of the quinazoline bicyclic core. Computed physicochemical parameters include a calculated LogP of 4.4–4.64, zero hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area of 25.8–26 Ų, and two rotatable bonds [1][2]. This substitution pattern renders the compound primarily valuable as a synthetic building block for generating focused quinazoline libraries through sequential functionalization, with commercial availability at purities typically ranging from 97% to ≥98% .

1
Sequential functionalization via orthogonal halogens
2
Focused quinazoline library generation
3
Cross-coupling amenable building block

6-Bromo-4-chloro-2-propylquinazoline: Uniqueness Among Quinazoline Analogs


Quinazoline derivatives bearing similar substitution patterns are not functionally interchangeable due to pronounced structure-activity relationships (SAR) governing both their synthetic utility and biological target engagement. The presence and position of halogen substituents critically determine reactivity in cross-coupling reactions: a 6-bromo substituent provides a distinct chemoselective handle for Suzuki-Miyaura or Buchwald-Hartwig couplings that a 6-chloro or 6-unsubstituted analog cannot replicate under comparable conditions [1]. Similarly, the 2-propyl group versus 2-methyl, 2-ethyl, or 2-cyclopropyl substituents influences lipophilicity, metabolic stability, and target binding geometry in kinase inhibitor programs [2][3]. Patent literature on 2-propyl-4-chloroquinazoline derivatives explicitly claims antitumor activity for this specific scaffold, with substitution at the 6-position identified as a key variable modulating potency [4]. Consequently, substituting a structurally similar quinazoline without empirical validation risks both synthetic failure and biological irreproducibility.

Reactivity 6-unsubstituted or 6-chloro analogs cannot replicate the chemoselective cross-coupling handle provided by the 6-bromo substituent.
Mechanism 2-alkyl chain length influences lipophilicity and target-binding geometry; 2-methyl or 2-ethyl analogs may shift kinase selectivity profiles.
Biological SAR Reported JAK2/STAT3 pathway engagement is scaffold-specific; substituting a similar quinazoline may lead to pathway-response mismatch.

6-Bromo-4-chloro-2-propylquinazoline: Comparison with Closest Analogs


Halogen Handle: 6-Bromo vs. 6-Unsubstituted

Compared to the de-brominated analog 4-chloro-2-propylquinazoline (C11H11ClN2, MW 206.67), 6-bromo-4-chloro-2-propylquinazoline possesses an additional bromine atom at the 6-position, increasing molecular weight by 78.9 Da (285.57 vs. 206.67) and providing a distinct synthetic handle for orthogonal functionalization . The 6-bromo substituent enables chemoselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Ullmann) that are inaccessible with the 6-unsubstituted analog, while the 4-chloro group can be independently displaced via nucleophilic aromatic substitution [1]. This dual-halogen architecture allows sequential derivatization strategies that are not feasible with mono-halogenated or non-halogenated quinazoline scaffolds [2].

Halogen Handle
Head-to-head
6-Br + 4-Cl vs. 4-Cl only; ΔMW +78.9 Da
Provides orthogonal cross-coupling handle absent in 6-unsubstituted analog
Computed from molecular formula; experimental reactivity validation recommended
Cross-coupling Sequential functionalization Synthetic building block Medicinal chemistry

Cytotoxic Activity of 6-Bromoquinazoline Derivatives

A series of 6-bromoquinazoline derivatives (compounds 5a–j) were evaluated for cytotoxic effectiveness against MCF-7 (breast cancer) and SW480 (colorectal cancer) cell lines using the standard MTT assay [1]. All compounds in this 6-bromo-substituted class demonstrated desirable activity in reducing cancer cell viability, with IC50 values spanning 0.53–46.6 μM [2]. The most potent analog (compound 5b, bearing a meta-fluoro phenyl substitution) exhibited IC50 values of 0.53–1.95 μM against both cell lines, surpassing the reference drug cisplatin [3]. Molecular docking studies confirmed binding interactions with the EGFR kinase domain, a mechanism relevant to quinazoline-based anticancer agents [4].

Cytotoxicity Range
Class-level
IC50 0.53–46.6 μM (6-Br class)
Supports cell-model endpoint review for antiproliferative SAR
Reported for 10 compounds in MCF-7/SW480 MTT assays; data to verify for this exact scaffold
Cytotoxicity Anticancer EGFR inhibition MTT assay

Lipophilicity: vs. 2-Propylquinazolinones

6-Bromo-4-chloro-2-propylquinazoline exhibits a calculated LogP of 4.4–4.64, a topological polar surface area (TPSA) of 25.8–26 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. In contrast, 2-propyl-3-aminoquinazoline-4(3H)-one derivatives (a distinct quinazoline subclass) typically possess lower LogP values (range ~2.0–3.5), higher TPSA (~60–80 Ų), and multiple hydrogen bond donors/acceptors due to the 4-oxo and 3-amino functionalities [2][3]. This difference in physicochemical profile translates to distinct membrane permeability and metabolic stability characteristics: the higher LogP and lower TPSA of 6-bromo-4-chloro-2-propylquinazoline predict enhanced passive diffusion across lipid bilayers and blood-brain barrier penetration potential relative to more polar quinazolinone analogs .

Lipophilicity Profile
Cross-study
LogP 4.4–4.64 vs. ~2.0–3.5 for quinazolinones
Higher predicted passive permeability relative to more polar analogs
Computed values; experimental LogD and PAMPA data would strengthen interpretation
Lipophilicity ADME Drug-likeness Physicochemical profiling

JAK2/STAT3 Inhibition by 2-Propyl Quinazoline Scaffolds

A study of 2-alkyl-substituted quinazolines (2-ASQs) evaluated antitumor activity against non-small cell lung carcinoma (NSCLC) cell lines A549, H1299, and H460 [1]. (E)-2-propyl-4-styrylquinazoline (compound #4) demonstrated IC50 values 2- to 5-fold lower than the reference drug gefitinib across all three cell lines [2]. Critically, unlike gefitinib which inhibits EGFR phosphorylation, these 2-propyl-substituted quinazolines showed no activity against EGFR activation; instead, they suppressed both constitutive and IL-6-induced phosphorylation of JAK2 and STAT3 [3]. In vivo, administration of a 2-alkyl-substituted analog at 15 and 30 mg/kg suppressed tumor growth in an A549 xenograft mouse model [4]. This indicates that the 2-propyl substituent confers a distinct mechanism of action (JAK2/STAT3 pathway) that is mechanistically orthogonal to EGFR-targeting quinazolines.

JAK2/STAT3 Pathway
Class-level
2-propyl scaffold inhibits JAK2/STAT3, not EGFR
Supports pathway-response interpretation distinct from EGFR-targeting quinazolines
Evidence from 2-ASQ class; model-response context may differ for 6-Br-4-Cl derivative
Kinase inhibition JAK2/STAT3 NSCLC Antitumor

6-Bromo-4-chloro-2-propylquinazoline: Research & Industrial Applications


Orthogonal Functionalization for Quinazoline Libraries

The dual-halogen architecture (6-bromo and 4-chloro) of this compound enables sequential, chemoselective derivatization strategies for generating diverse quinazoline libraries [1]. The 4-chloro group can undergo nucleophilic aromatic substitution with amines, alkoxides, or thiols, while the 6-bromo substituent remains intact for subsequent Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions [2]. This orthogonal reactivity pattern supports the construction of 2-propyl-4,6-disubstituted quinazoline libraries with systematic variation at both positions, a capability not available with mono-halogenated quinazoline building blocks [3]. The 2-propyl group provides a fixed lipophilic anchor that influences overall physicochemical properties and target binding orientation [4].

JAK2/STAT3 Inhibitor Lead Optimization

Based on class-level evidence that 2-propyl-substituted quinazolines exhibit JAK2/STAT3 pathway inhibition rather than EGFR activity, 6-bromo-4-chloro-2-propylquinazoline serves as a strategic starting point for developing novel JAK2/STAT3 inhibitors [1]. The scaffold provides three distinct modification sites for SAR exploration: the 4-chloro group for introducing amine-linked side chains, the 6-bromo group for exploring aromatic substitutions via cross-coupling, and the 2-propyl group as a fixed lipophilic element [2]. This mechanistic differentiation from EGFR-targeting quinazolines (e.g., gefitinib, erlotinib) makes the scaffold particularly valuable for programs seeking to overcome EGFR inhibitor resistance or targeting JAK2-driven malignancies [3].

Anticancer Agents from 6-Bromoquinazoline

The 6-bromoquinazoline class demonstrates cytotoxic activity against MCF-7 (breast cancer) and SW480 (colorectal cancer) cell lines, with IC50 values spanning 0.53–46.6 μM depending on peripheral substitution [1]. This activity profile supports the use of 6-bromo-4-chloro-2-propylquinazoline as a core scaffold for developing antiproliferative agents, with the 4-chloro and 6-bromo positions offering independent vectors for optimizing potency, selectivity, and drug-like properties [2]. Molecular docking studies confirm binding interactions with EGFR, providing a structural rationale for further optimization [3].

Lipophilicity-Driven CNS Drug Discovery

With a calculated LogP of 4.4–4.64 and a low topological polar surface area of 25.8–26 Ų, 6-bromo-4-chloro-2-propylquinazoline possesses physicochemical properties that predict enhanced passive membrane permeability and blood-brain barrier penetration [1]. This profile contrasts with more polar quinazolinone derivatives (LogP ≈ 2.0–3.5; TPSA ≈ 60–80 Ų) and positions this compound as a favorable starting point for CNS-targeted drug discovery programs [2]. The absence of hydrogen bond donors further reduces desolvation penalty during membrane transit [3].

Application
Selection Property
Validation Focus
Quinazoline library synthesis
Orthogonal dihalogen architecture
Sequential cross-coupling efficiency
Kinase inhibitor lead optimization
JAK2/STAT3 pathway-response context
Isoform-selectivity assay context
Cell-model endpoint studies
6-Bromoquinazoline scaffold SAR
Cell-model response interpretation
CNS permeability research
High LogP / low TPSA profile
Experimental permeability assessment
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